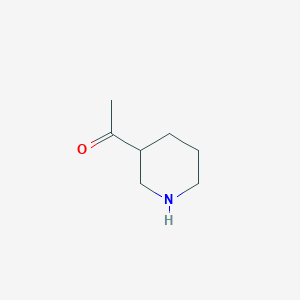

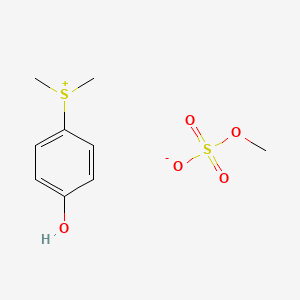

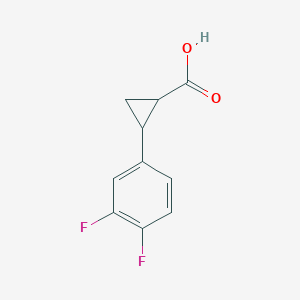

![molecular formula C8H7NO3 B1343162 5-羟基-3,4-二氢-2H-苯并[e][1,3]噁嗪-2-酮 CAS No. 697801-50-6](/img/structure/B1343162.png)

5-羟基-3,4-二氢-2H-苯并[e][1,3]噁嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

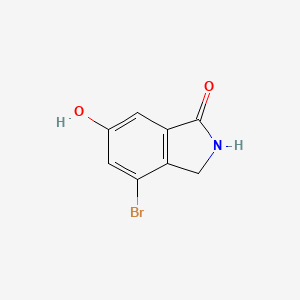

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a compound that falls within the class of 1,2-benzoxazines, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a fused benzene ring system. These compounds have been the subject of research due to their potential pharmacological properties and their use in the synthesis of more complex chemical structures.

Synthesis Analysis

The synthesis of related 1,2-benzoxazine derivatives has been explored in various studies. For instance, the synthesis of 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one and its derivatives was achieved by treating 2-hydroxycarboxamides with a formaldehyde/formic acid mixture, which upon thermal decomposition yielded the parent compounds . Another study reported the design and synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists, indicating the versatility of the oxazine ring in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been confirmed using single crystal X-ray diffraction studies. This technique allows for an unambiguous determination of the molecular geometry and conformation . The stereochemistry of these compounds is also of interest, as it can significantly influence their biological activity and chemical reactivity .

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions that are essential for their transformation into pharmacologically active agents or for further chemical modifications. The literature describes the dehydration of dihydroxy-oxazines to form 1,2-oxazines and the cyclization of certain precursors to yield oxazines . The reactivity of oxazinium salts as electrophiles has been emphasized, illustrating the diverse chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The lipophilicity of these compounds, for example, is a critical factor in their ability to penetrate the brain, which is particularly relevant for compounds designed as central nervous system-active drugs . The presence of the oxazine ring can also confer unique electronic and steric characteristics that affect the compound's reactivity and interactions with biological targets .

Relevant Case Studies

Several studies have highlighted the potential of benzoxazine derivatives in various applications. The anti-proliferative effects of 2-aryl 5-hydroxy benzo[d]oxazoles on cancer cell lines have been investigated, with some compounds showing promising activity comparable to known anticancer drugs . Additionally, the construction of complex heterocyclic systems like heteropropellanes using benzoxazine derivatives has been explored for the development of novel materials with unique physical properties .

科学研究应用

新型合成方法

研究已经发现了 3,4-二氢-2H-苯并[1,4]噁嗪的创新合成方法,展示了这些化合物在药物化学和材料科学中的多功能性。詹淑婷 (2012) 的一项研究开发了一种新的合成路线,使用 2-氨基苯酚作为起始原料来生产各种 3,4-二氢-2H-苯并[1,4]噁嗪衍生物,表明在生物学和药物学中具有多种潜在应用 詹淑婷 (2012).

抗菌剂

苯并[1,3]噁嗪衍生物作为结核分枝杆菌生长抑制剂的合成和评估显示出有希望的结果。Kamble 等人 (2014) 合成了二氢-2H-苯并[1,3]噁嗪衍生物,对结核分枝杆菌表现出显着的活性,突出了它们作为新型有效抗结核药剂的潜力 Kamble et al. (2014).

抗缺氧活性

对 6-芳基-4-羟基-5,6-二氢-4h-1,3-噁嗪的抗缺氧特性的研究已经发现了这些化合物的结构与其抗缺氧活性之间的联系,表明在与缺氧相关的疾病中具有潜在的治疗应用 S. Zykova (2014).

兼具血栓素 A2 受体拮抗剂和前列环素受体激动剂作用的双效剂

Ohno 等人 (2006) 发现了一系列新型的 3,4-二氢-2H-苯并[1,4]噁嗪-8-氧基乙酸衍生物,作为双效剂阻断 TXA2 受体并激活 PGI2 受体。这表明它们在抗血栓和心血管领域具有创新治疗的潜力,而没有降压的副作用 Ohno et al. (2006).

绿色合成和计算机模拟研究

已经探索了一种绿色合成方法来合成二氢-2H-苯并[1,3]噁嗪衍生物作为结核分枝杆菌的抑制剂,展示了一种环保的方法来开发具有与利福平和异烟肼等现有药物相比有希望的活性的抗菌药剂 Rahul D. Kamble et al. (2014).

未来方向

属性

IUPAC Name |

5-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-2-1-3-7-5(6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNLWJIQVGZSBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OC(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

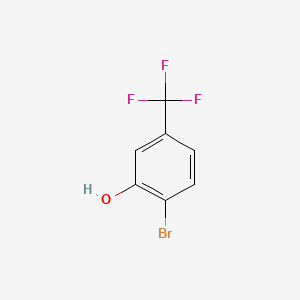

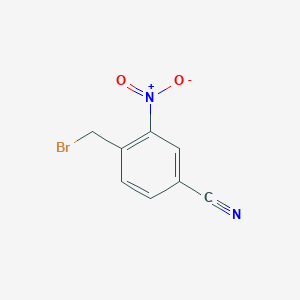

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)